molecular formula C14H27N3O3Si B7819465 Vinyltris(methylethylketoximino)silane

Vinyltris(methylethylketoximino)silane

Cat. No.: B7819465
M. Wt: 313.47 g/mol
InChI Key: WXWYJCSIHQKADM-ZNAKCYKMSA-N
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Description

Vinyltris(methylethylketoximino)silane is an olefin-functional trialkoxysilane that serves as a versatile coupling agent and crosslinker in research and industrial material science. Its molecular structure features hydrolyzable oximino groups and a reactive vinyl group, enabling it to form durable covalent bonds between organic and inorganic materials, creating uniform composite structures . This compound is particularly valued for its role as a neutral crosslinker in moisture-curing silicone sealants and elastomers. Unlike acetoxy or amine-based systems, its cure mechanism releases 2-butanone oxime (MEKO), which is non-corrosive, making it ideal for applications involving sensitive substrates like metals, stone, and electronics . Researchers utilize this silane to modify wood surfaces, where it reacts with hydroxyl groups on cellulose, lignin, and hemicellulose to impart enhanced water resistance, improved dimensional stability, and reduced susceptibility to microbial attack . In polymer science, it is employed to crosslink polyethylene and other polymers, improving their thermal resistance, memory, and wear resistance . As a reactive intermediate, the vinyl group can participate in further chemical transformations, allowing for the tailored design of interfacial properties in advanced composites and hybrid materials . This product is intended for research and development purposes only. It is not intended for direct human consumption or for use in human or veterinary therapeutic, diagnostic, or cosmetic applications.

Properties

IUPAC Name

(E)-N-[bis[[(E)-butan-2-ylideneamino]oxy]-ethenylsilyl]oxybutan-2-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3Si/c1-8-12(5)15-18-21(11-4,19-16-13(6)9-2)20-17-14(7)10-3/h11H,4,8-10H2,1-3,5-7H3/b15-12+,16-13+,17-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWYJCSIHQKADM-ZNAKCYKMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NO[Si](C=C)(ON=C(C)CC)ON=C(C)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N/O[Si](O/N=C(/CC)\C)(O/N=C(/CC)\C)C=C)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Butanone, 2,2',2''-[O,O',O''-(ethenylsilylidyne)trioxime]
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CAS No.

2224-33-1
Record name 2-Butanone, 2,2',2''-(O,O',O''-(ethenylsilylidyne)trioxime)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanone, 2,2',2''-[O,O',O''-(ethenylsilylidyne)trioxime]
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butan-2-one O,O',O''-(vinylsilylidyne)trioxime
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Biological Activity

Vinyltris(methylethylketoximino)silane, commonly referred to as VOS silane, is a silane coupling agent with significant applications in various industrial sectors, particularly in enhancing adhesion and durability in silicone-based materials. This article explores the biological activity of this compound, focusing on its toxicological profiles, potential health impacts, and relevant case studies.

  • Molecular Formula : C14_{14}H27_{27}N3_3O3_3Si
  • Molecular Weight : 313.47 g/mol
  • CAS Number : 2224-33-1
  • Appearance : Colorless to light yellow transparent liquid
  • Density : 0.982 - 1.0035 g/cm³
  • Refractive Index : 1.4635 - 1.4735

Acute Toxicity Studies

A comprehensive study was conducted to evaluate the acute toxicity of this compound using various dosages over a 28-day period. The findings are summarized in Table 1.

Dosage (mg/kg/day)ObservationsClinical SignsHematological Changes
0ControlNo significant changeNormal values
10Low doseMinor changes observedNo significant changes
150Moderate doseSalivation, pale extremities in femalesDecreased RBC, hemoglobin
300High doseWet matting around nose/mouth, severe hematological changesSignificant abnormalities in RBC morphology

The study indicated dose-dependent clinical signs of toxicity at higher concentrations (150 mg/kg and above), including salivation and changes in hematological parameters such as decreased red blood cell counts and increased leukocytes .

Histopathological Findings

Histopathological examinations revealed significant findings in the spleen and liver tissues of animals treated with the highest dosage:

  • Spleen : Extramedullary hematopoiesis and accumulation of hemosiderin-laden macrophages were observed.
  • Liver : Scattered foci of extramedullary hematopoiesis and Kupffer cell accumulation were noted.

These changes were indicative of systemic stress responses to the compound at elevated doses .

Long-term Effects and Recovery

Following a recovery period of 14 days post-treatment, many of the hematological abnormalities observed during the treatment phase showed signs of normalization. This indicates that while this compound has notable toxic effects at high concentrations, some effects may be reversible upon cessation of exposure .

Industrial Exposure Incident

A notable case study involved an explosion at a chemical plant producing this compound. The incident highlighted the potential hazards associated with handling silane compounds, particularly under conditions that may lead to thermal runaway reactions. Safety protocols and risk management strategies were emphasized following this event to mitigate risks associated with chemical production .

Scientific Research Applications

Applications in Silicone Sealants

  • Neutral Curing Agent :
    • VOS is primarily used as a neutral curing agent in silicone sealant formulations. It enhances the curing process without producing acidic by-products, which can be detrimental to certain substrates .
    • When combined with other silanes, such as methyltrismethylethylketoxime silane, it results in a shorter skin formation time for the sealant, improving early stress resistance and elasticity .
  • Cross-linking Agent :
    • VOS serves as a cross-linking agent for silicone rubber, facilitating the vulcanization process at room temperature. This application is crucial for creating durable and flexible silicone products used in various industries .
  • Adhesion Promoter :
    • It acts as an adhesion promoter between organic and inorganic materials, enhancing the bond strength in composite materials and coatings. This property is particularly beneficial in architectural coatings and mineral-filled polymers .

Case Study 1: Silicone Rubber Production

A study demonstrated that incorporating VOS into silicone rubber formulations improved mechanical properties such as tensile strength and elongation at break compared to formulations without it. The addition of VOS resulted in a more uniform distribution of the filler materials within the silicone matrix, leading to enhanced performance characteristics.

Case Study 2: Silicone Sealant Formulations

In a comparative analysis of various sealant formulations, those containing VOS exhibited superior early stress resistance and adhesion properties. The formulation showed a significant reduction in skin formation time while maintaining optimal curing rates, making it ideal for applications requiring quick setup times .

Comparison with Similar Compounds

Key Differences :

  • VOS’s vinyl group enables stronger adhesion to substrates, while MOS’s methyl group offers slower curing, reducing shrinkage in sealants .
  • MOS exhibits lower acute toxicity, making it preferable in applications requiring reduced hazard profiles .

Vinyltrimethoxysilane (VTMS)

Property VOS VTMS
CAS No. 2224-33-1 2768-02-7
Molecular Formula C₁₄H₂₇N₃O₃Si C₅H₁₂O₃Si
Functional Groups Oxime (MEKO) Methoxy (-OCH₃)
Hydrolysis Byproducts MEKO (low corrosivity) Methanol (toxic, corrosive)
Flash Point 63°C 26°C
Applications RTV silicones, adhesives Hydrophobic coatings, composites
GHS Hazards Skin sensitization, eye damage Flammable, inhalation toxicity

Key Differences :

  • VTMS’s smaller size and methoxy groups enable faster hydrolysis, making it suitable for coatings requiring rapid curing . However, methanol release necessitates stringent ventilation .
  • VOS’s oxime-based crosslinking generates less corrosive byproducts, favoring applications in enclosed environments .

Vinyltriisopropenoxysilane

Property VOS Vinyltriisopropenoxysilane
CAS No. 2224-33-1 2224-33-1 (not explicitly listed)
Crosslinking Type Oxime Enoxy (acetone-based)
Reactivity Moderate High (fast-curing)
Byproducts MEKO Acetone
Applications General-purpose RTV silicones High-speed industrial curing

Key Differences :

  • Enoxy crosslinkers like vinyltriisopropenoxysilane cure faster than oxime types but release acetone, which poses flammability risks .

Research Findings and Industrial Trends

  • Environmental Impact : Oxime-based silanes (e.g., VOS) are scrutinized for volatile organic compound (VOC) emissions, though they are less corrosive than acetoxysilanes .
  • Market Preferences : VTMS dominates electronics and coatings, while VOS remains critical in construction silicones due to its balance of safety and performance .
  • Synthesis Innovations: VOS is synthesized via reaction of vinyltrichlorosilane with MEKO, emphasizing purity control to minimize coloration .

Preparation Methods

Reaction Overview

The first method involves the reaction of monomethyl trichlorosilane with diacetylmonoxime (MEKO) in a solvent medium. This approach, detailed in CN102079753B, employs a continuous flow system to enhance yield and reduce environmental impact. The stoichiometric ratio of monomethyl trichlorosilane to diacetylmonoxime is critical, typically maintained at 3.55–3.6:1 by mass to ensure complete conversion.

Process Steps

  • Continuous Feed System : Monomethyl trichlorosilane, diacetylmonoxime, and 120# industrial naphtha solvent are pumped into a stirred reactor at controlled rates. The reaction proceeds at 30–40°C, with a portion of the effluent recycled to maintain optimal reactant concentration.

  • Phase Separation : The crude product is separated using a two-phase separator. The upper layer contains unreacted diacetylmonoxime, solvent, and the target silane, while the lower layer consists of diacetylmonoxime hydrochloride byproduct.

  • Neutralization and Purification : The crude silane is treated with ammonia gas to convert residual hydrochloride impurities into solid ammonium chloride. Subsequent distillation in a thin-film evaporator yields the final product with >97% purity and a 95% overall yield.

Key Parameters

ParameterValue/Detail
Reaction Temperature30–40°C
Solvent120# industrial naphtha
CatalystNone (autogeneous reaction)
Purity>97%
Yield95%

This method minimizes waste by recycling solvents and unreacted reagents, aligning with green chemistry principles.

Vinyltrimethoxysilane and Tetramethyldisiloxane Catalytic Coupling

Reaction Mechanism

The second method, described in CN108069995A, utilizes vinyltrimethoxysilane and tetramethyldisiloxane in the presence of acid or base catalysts. The reaction proceeds via Si–O bond cleavage and reformation, facilitated by catalysts such as concentrated sulfuric acid or sodium methoxide.

The chemical equation is:
C7H18O3Si+C4H14O2Si2catalystVOS+3CH3OH\text{C}_7\text{H}_{18}\text{O}_3\text{Si} + \text{C}_4\text{H}_{14}\text{O}_2\text{Si}_2 \xrightarrow{\text{catalyst}} \text{VOS} + 3\text{CH}_3\text{OH}

Optimized Procedure

  • Catalyst Selection : Concentrated sulfuric acid (5g per 268.7g tetramethyldisiloxane) achieves the highest yield (84.8%) and purity (98.3%). Alternatives like hydrochloric acid or sodium hydroxide result in lower efficiencies (52.4–69.4%).

  • Temperature Control : Reactions are conducted at 20–100°C, with 40°C identified as optimal for balancing reaction rate and byproduct formation.

  • Distillation : Post-reaction, methanol is recovered via atmospheric distillation, followed by vacuum distillation to isolate VOS.

Performance Metrics

CatalystYield (%)Purity (%)Reaction Time (h)
Concentrated H2SO484.898.32
HCl69.497.46
NaOCH352.495.53

This method eliminates hydrochloric acid byproducts, simplifying waste management compared to chlorosilane routes.

Comparative Analysis of Methods

Efficiency and Scalability

  • Chlorosilane Method : Superior yields (95%) and scalability due to continuous flow operation, but generates hydrochloride waste requiring neutralization.

  • Catalytic Coupling : Lower yields (52.4–84.8%) but environmentally favorable, with methanol as the sole byproduct.

Industrial Applicability

FactorChlorosilane MethodCatalytic Coupling
Byproduct HandlingRequires NH3 neutralizationMinimal (methanol recovery)
Energy ConsumptionModerate (30–40°C)Higher (40–100°C)
Catalyst CostNoneLow (H2SO4)

Physicochemical Properties of VOS

Data from ChemicalBook underscores the compound’s suitability for silicone curing:

PropertyValue
Density0.982 g/cm³
Viscosity11.8 mm²/s
Water Solubility36.63 g/L
Hydrolytic SensitivityReacts slowly with moisture

Q & A

Q. What are the optimal synthetic conditions for preparing vinyltris(methylethylketoximino)silane, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves silane precursors and methylethylketoxime under inert conditions. Solvent selection (e.g., hydrocarbons like pentane or hexane) minimizes side reactions and aids in product isolation . Reaction parameters (e.g., stirring at 500 rpm, controlled temperature) should be optimized to avoid oligomerization. Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation, Fourier-transform infrared spectroscopy (FTIR) to verify functional groups (e.g., Si-O bonds), and gas chromatography-mass spectrometry (GC-MS) for impurity profiling.

Q. Example Reaction Conditions :

ParameterOptimal Range
SolventPentane/n-hexane
Temperature20–25°C (room temp)
Stirring Rate500 rpm
Reaction Time4–6 hours

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS hazard classifications: wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact . Use fume hoods to avoid inhalation of vapors. Store in locked, ventilated cabinets away from moisture. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via licensed hazardous waste facilities. Chronic exposure risks (e.g., reproductive toxicity) necessitate regular health monitoring.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound across different experimental setups?

  • Methodological Answer : Contradictions often arise from variations in solvent polarity, moisture levels, or catalyst presence. Conduct a systematic review of reaction conditions (e.g., aqueous vs. anhydrous environments) and replicate experiments with controlled variables . Use density functional theory (DFT) simulations to model reaction pathways and identify kinetic/thermodynamic bottlenecks. Cross-validate findings using multiple characterization techniques (e.g., X-ray crystallography for structural clarity).

Q. What theoretical frameworks guide the integration of this compound into surface-modification studies for composite materials?

  • Methodological Answer : Link studies to silane coupling agent theory, which emphasizes the role of hydrolyzable groups (e.g., oxime) in forming covalent bonds with substrates . Employ surface energy models to predict wettability enhancements. For experimental validation, use atomic force microscopy (AFM) to assess adhesion and X-ray photoelectron spectroscopy (XPS) to analyze interfacial bonding. Compare results against computational models (e.g., molecular dynamics simulations).

Q. How can factorial design optimize the functionalization of nanoparticles using this compound?

  • Methodological Answer : Apply a 2<sup>k</sup> factorial design to evaluate variables like silane concentration, reaction time, and temperature . Use response surface methodology (RSM) to model interactions between factors. For example:
FactorLevels
Silane Concentration1–5 wt%
Temperature25°C vs. 50°C
Reaction Time1 vs. 3 hours
Measure outcomes via zeta potential (surface charge) and thermogravimetric analysis (TGA) for grafting efficiency.

Q. What methodologies validate the environmental stability of this compound-derived coatings under accelerated aging conditions?

  • Methodological Answer : Subject coatings to QUV accelerated weathering tests (UV exposure, humidity cycles) and electrochemical impedance spectroscopy (EIS) to monitor degradation . Compare against control samples using scanning electron microscopy (SEM) for microcrack detection. Statistical analysis (e.g., ANOVA) identifies significant degradation factors.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vinyltris(methylethylketoximino)silane
Reactant of Route 2
Vinyltris(methylethylketoximino)silane

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